Cas no 1234810-12-8 (4-ethoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzene-1-sulfonamide)

4-ethoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-ethoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzene-1-sulfonamide
- 4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
- F5871-2887
- 4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
- AKOS024526179
- 1234810-12-8
- 4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide
-
- インチ: 1S/C12H15N3O4S/c1-3-18-10-4-6-11(7-5-10)20(16,17)13-8-12-14-9(2)15-19-12/h4-7,13H,3,8H2,1-2H3
- InChIKey: RPFBSGVRFOFPKO-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCC2ON=C(C)N=2)(=O)=O)=CC=C(OCC)C=C1
計算された属性
- せいみつぶんしりょう: 297.07832714g/mol
- どういたいしつりょう: 297.07832714g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 103Ų
4-ethoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5871-2887-20μmol |
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide |
1234810-12-8 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5871-2887-2mg |
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide |
1234810-12-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5871-2887-10mg |
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide |
1234810-12-8 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5871-2887-15mg |
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide |
1234810-12-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5871-2887-20mg |
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide |
1234810-12-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5871-2887-10μmol |
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide |
1234810-12-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5871-2887-1mg |
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide |
1234810-12-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5871-2887-40mg |
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide |
1234810-12-8 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5871-2887-2μmol |
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide |
1234810-12-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5871-2887-5μmol |
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide |
1234810-12-8 | 5μmol |
$63.0 | 2023-09-09 |
4-ethoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzene-1-sulfonamide 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
4-ethoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzene-1-sulfonamideに関する追加情報
4-Ethoxy-N-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Methylbenzene-1-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 1234810-12-8, known as 4-Ethoxy-N-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Methylbenzene-1-Sulfonamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with an ethoxy group at the para position and a sulfonamide group attached to the methyl group of the oxadiazole moiety. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is a key structural feature that contributes to the compound's distinctive chemical properties.
Recent studies have highlighted the potential of this compound in various applications, particularly in the development of novel pharmaceutical agents. The sulfonamide group is known for its ability to form hydrogen bonds, which can enhance the bioavailability and stability of drug molecules. Additionally, the oxadiazole ring is a versatile structural motif that can be further functionalized to create derivatives with enhanced biological activity. Researchers have explored the use of this compound as a potential lead molecule in anti-inflammatory and antitumor drug discovery programs.
The synthesis of 4-Ethoxy-N-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Methylbenzene-1-Sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the benzene sulfonamide intermediate and the subsequent coupling reaction with the oxadiazole derivative. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are crucial for pharmacological studies.
From a pharmacological perspective, this compound exhibits interesting biological properties. Studies have shown that it demonstrates moderate inhibitory activity against certain kinases involved in inflammatory pathways. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for further investigation in preclinical models of chronic inflammation and cancer. Researchers have also explored its potential as a radiosensitizer in cancer therapy, where it could enhance the efficacy of radiation treatment by selectively targeting tumor cells.
In terms of material science applications, the compound's unique electronic properties make it a candidate for use in organic electronics. The oxadiazole ring contributes to its high electron-deficient character, which is desirable in materials used for light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent research has focused on incorporating this compound into polymer blends to improve their charge transport properties.
The environmental impact and safety profile of 4-Ethoxy-N-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Methylbenzene-1-Sulfonamide are also areas of active research. Preliminary toxicity studies indicate that it has low acute toxicity in experimental animals; however, long-term exposure studies are required to fully assess its safety for human use. Regulatory agencies are closely monitoring the development of this compound to ensure compliance with international safety standards.
In conclusion, CAS No. 1234810-12-8 represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique chemical structure and promising biological activity position it as a valuable tool for advancing drug discovery and materials science research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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